molecular formula C18H12S B564036 3-Phenyldibenzothiophene CAS No. 104601-38-9

3-Phenyldibenzothiophene

Cat. No.: B564036
CAS No.: 104601-38-9
M. Wt: 260.354
InChI Key: SLQWXGMHQCRWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyldibenzothiophene is an organic compound with the molecular formula C₁₈H₁₂S. It belongs to the class of dibenzothiophenes, which are sulfur-containing polycyclic aromatic hydrocarbons. This compound is characterized by a phenyl group attached to the third position of the dibenzothiophene structure. Dibenzothiophenes are commonly found in fossil fuels and are known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyldibenzothiophene typically involves the cyclization of biphenyl derivatives with sulfur sources. One common method is the reaction of biphenyl-2-thiol with phenyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve the catalytic cyclization of biphenyl derivatives using sulfur-containing catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Phenyldibenzothiophene has several applications in scientific research:

    Chemistry: It is used as a model compound for studying the behavior of sulfur-containing polycyclic aromatic hydrocarbons. Its stability and reactivity make it suitable for various chemical reactions and mechanistic studies.

    Biology: Research on this compound includes its potential biological activity and interactions with biological molecules. It is studied for its effects on enzymes and cellular processes.

    Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: In the petrochemical industry, this compound is studied for its role in the formation of sulfur-containing compounds in fossil fuels. It is also used in the development of desulfurization processes to remove sulfur from fuels.

Mechanism of Action

The mechanism of action of 3-Phenyldibenzothiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound of 3-Phenyldibenzothiophene, lacking the phenyl group.

    4-Phenyldibenzothiophene: A structural isomer with the phenyl group attached to the fourth position.

    Benzo[b]naphthothiophene: A related sulfur-containing polycyclic aromatic hydrocarbon with a different ring structure.

Uniqueness: this compound is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other dibenzothiophenes and related compounds, affecting its behavior in chemical reactions and interactions with biological systems.

Properties

IUPAC Name

3-phenyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQWXGMHQCRWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703409
Record name 3-Phenyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104601-38-9
Record name 3-Phenyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.